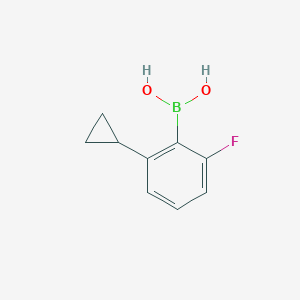
(2-Cyclopropyl-6-fluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropyl-6-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
准备方法
The synthesis of (2-Cyclopropyl-6-fluorophenyl)boronic acid typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to an aromatic ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
(2-Cyclopropyl-6-fluorophenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
科学研究应用
(2-Cyclopropyl-6-fluorophenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Cyclopropyl-6-fluorophenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in various catalytic processes . In biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues .
相似化合物的比较
(2-Cyclopropyl-6-fluorophenyl)boronic acid can be compared with other boronic acids such as:
2-Fluorophenylboronic acid: Similar in structure but lacks the cyclopropyl group.
Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the fluorine atom.
Phenylboronic acid: Lacks both the cyclopropyl group and the fluorine atom.
The presence of both the cyclopropyl group and the fluorine atom in this compound makes it unique, providing distinct reactivity and applications.
生物活性
(2-Cyclopropyl-6-fluorophenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a cyclopropyl and a fluorophenyl moiety. The presence of the boronic acid group allows for reversible covalent bonding with diols, which is crucial for its biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H12B F O2 |
| Molecular Weight | 192.01 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Boronic acids have been shown to interact with proteases and other enzymes critical in disease pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer .
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes such as:
- Proteases : Involved in protein degradation.
- Glycosidases : Affecting carbohydrate metabolism.
These interactions can modulate various biological processes, making the compound a candidate for further drug development.
In Vitro Studies
High-throughput screening methods have been employed to evaluate the binding affinity of this compound for various biological targets. For instance, studies have demonstrated its potential to inhibit enzymes associated with metabolic disorders.
Case Study: Anti-Diabetic Effects
In a study assessing the anti-diabetic properties of boronic acids, this compound exhibited significant inhibition of glycosidases, leading to reduced glucose absorption in vitro. This suggests potential utility in managing blood sugar levels.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing lead compounds. Modifications to the cyclopropyl or fluorophenyl groups can significantly impact biological activity. For example, altering substituents on the phenyl ring can enhance or diminish enzyme inhibition characteristics.
Comparative Analysis with Similar Compounds
To contextualize the uniqueness of this compound, it is compared with other boronic acids:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluorophenylboronic Acid | Fluoro-substituted phenyl group | Commonly used in pharmaceutical applications |
| 3-Cyclopropylphenylboronic Acid | Cyclopropyl group on phenolic ring | Different enzyme interaction profiles |
| 2-Methylphenylboronic Acid | Methyl-substituted phenolic structure | Extensively used in Suzuki coupling reactions |
The specific combination of cyclopropyl and fluorine substituents in this compound may influence its reactivity and interactions differently than other similar compounds, potentially resulting in distinct pharmacological profiles.
属性
分子式 |
C9H10BFO2 |
|---|---|
分子量 |
179.99 g/mol |
IUPAC 名称 |
(2-cyclopropyl-6-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6,12-13H,4-5H2 |
InChI 键 |
OOYFMOVTCKVTRV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC=C1F)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















